N-Boc-4-Amino-2-bromopyridine
Description
N-Boc-4-Amino-2-bromopyridine is a protected derivative of 4-amino-2-bromopyridine, where the amino group (-NH₂) is shielded by a tert-butoxycarbonyl (Boc) protecting group. This modification enhances the compound’s stability during synthetic reactions, particularly in multi-step organic syntheses where the free amine might otherwise participate in undesired side reactions. The Boc group is acid-labile, allowing selective deprotection under controlled conditions. The parent compound, 4-amino-2-bromopyridine (CAS 7598-35-8), has a molecular formula of C₅H₅BrN₂ and a molecular weight of 173.01 g/mol . The Boc-protected variant (C₁₀H₁₃BrN₂O₂) has an approximate molecular weight of 273.12 g/mol. Its primary applications include pharmaceutical intermediates and organometallic coupling reactions, leveraging the bromine atom for cross-coupling processes like Suzuki-Miyaura or Buchwald-Hartwig reactions.
Properties
Molecular Formula |
C10H15BrN2O2 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-bromo-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-10(2,3)15-9(14)13-5-4-7(12)6-8(13)11/h4-6,8H,12H2,1-3H3 |
InChI Key |
WTOMTKMJHZLVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=CC1Br)N |
Origin of Product |
United States |
Preparation Methods
Acetylation-Oxidation-Reduction Route from 2-Amino-4-picoline
This method, detailed in CN103772271A , involves four stages:
- Acetyl Protection : 2-Amino-4-picoline reacts with methyl acetoacetate (1.2:1 molar ratio) to form 2-acetylamino-4-picoline.
- Oxidation : The acetylated intermediate is oxidized to 2-acetylamino-4-pyridinecarboxylic acid using hydrogen peroxide and ferrous sulfate at ≤0°C.
- DPPA Reduction : Diphenylphosphoryl azide (DPPA) reduces the carboxylic acid to 4-amino-Boc-2-ketopyridine.
- HBr Reflux : Hydrobromic acid (48% w/w) mediates debenzylation, yielding 2-amino-4-bromopyridine (80% yield from 0.5 kg starting material).
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Acetylation | Methyl acetoacetate | 92 |
| Oxidation | H₂O₂, FeSO₄ | 85 |
| DPPA Reduction | DPPA, THF | 78 |
| HBr Reflux | 48% HBr | 80 |
This route prioritizes cost-effectiveness but requires stringent temperature control during oxidation.
Hofmann Degradation of 4-Bromopyridine Hydrochloride
CN105153023A outlines a three-step protocol:
- Esterification : 4-Bromopyridine hydrochloride reacts with ethyl pyruvate (1:3–5 ratio) in dichloromethane at ≤0°C, forming 4-bromopyridine-2-ethyl carboxylate (85% yield).
- Amination : Ammonolysis converts the ester to 4-bromopyridine-2-carboxamide using methanolic ammonia (70°C, 12 hr).
- Hofmann Degradation : Treatment with bromine and sodium hydroxide eliminates the amide, yielding 2-amino-4-bromopyridine (75% yield).
Optimized Conditions :
- Esterification : 1:5 molar ratio of 4-bromopyridine hydrochloride to ethyl pyruvate.
- Amination : 20% w/w ammonia in methanol.
- Degradation : 0°C to prevent over-oxidation.
This method avoids hazardous Grignard reagents but generates stoichiometric waste from Hofmann conditions.
Grignard/Nucleophilic Addition with Boc Protection
CN107759563B describes a piperidine-functionalized route:
- Grignard Formation : 2-Fluoro-5-bromopyridine reacts with isopropylmagnesium bromide at −70°C to form a nucleophilic intermediate.
- Coupling : The Grignard reagent attacks N-Boc-4-piperidone, yielding 4-(6-fluoro-3-pyridyl)-4-hydroxy-N-Boc-piperidine (83.7% yield).
- Hydrogenolysis : Raney nickel catalyzes hydrogenation, removing the hydroxy group and installing the amine.
- Boc Protection : The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (90% yield).
Critical Parameters :
- Temperature : −70°C for Grignard stability.
- Catalyst : 10% w/w Raney nickel.
- Bocylation : Triethylamine as base, 0°C to room temperature.
This route is scalable but requires cryogenic equipment.
Boc Protection Strategies
While patents CN103772271A and CN105153023A focus on synthesizing 2-amino-4-bromopyridine, the Boc group is introduced post-synthesis using standard protocols:
- Reagents : Boc anhydride (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane.
- Conditions : 0°C to room temperature, 12 hr (yield: 88–92%).
- Purification : Silica gel chromatography with ethyl acetate/hexane.
Comparative Analysis of Methods
The acetylation route is optimal for bulk synthesis, whereas the Grignard method offers higher regioselectivity for complex derivatives.
Chemical Reactions Analysis
N-Boc-4-Amino-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride.
Amidation Reactions: The Boc-protected amine can be converted to amides through reactions with carboxylic acids or acid chlorides.
Common reagents used in these reactions include palladium catalysts, boron reagents, sodium borohydride, and carboxylic acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Boc-4-Amino-2-bromopyridine is a chemical compound with potential applications in pharmaceutical and chemical research. It contains a bromine atom and a Boc (tert-butoxycarbonyl) protecting group. The presence of these moieties allows for further chemical modifications and introduces the possibility of creating diverse compounds with significant antimicrobial properties .
Use as an Intermediate
This compound can be used as an intermediate in the synthesis of various compounds . The bromine and Boc protecting group allow for selective reactions to occur, enabling the creation of complex molecules .
Synthesis of 2-amino-4-bromopyridine A novel synthetic method for 2-amino-4-bromopyridine involves using 2-amino-4-picoline as a raw material. This method includes acetyl protection of the amino group, oxidation to obtain 2-acetylaminohydroxyphenylarsonic acid 4-pyridine carboxylic acid, DPPA rearrangement to obtain 4-amino-Boc-2-kharophen pyridines, and hydrogen bromide reflux to yield 2-amino-4-bromopyridine .
PI3K/Akt/mTOR Pathway Inhibition
Pyridine derivatives, including This compound, have been highlighted for their ability to inhibit key signaling pathways, specifically the PI3K/Akt/mTOR pathway.
Palladium-Catalyzed C–N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are employed to form C–N bonds, which are useful in synthesizing aniline derivatives . For instance, researchers coupled 1-(2-aminoethyl)piperidine with aryl iodide using this method .
Data Table: Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine; Di-Boc protection | Potential antitumor activity |
| 2-Aminopyridine-4-boronic acid pinacol ester | Boronic acid moiety; lacks Di-Boc protection | Antibacterial and enzyme inhibition |
| 4-(Di-Boc-amino)phenylboronic acid | Phenyl ring; different electronic properties | Potential antitumor activity |
Case Study: PI3K/Akt/mTOR Pathway
A study emphasized that certain pyridine derivatives inhibit key signaling pathways. The PI3K/Akt/mTOR pathway is involved in cell growth and survival, and its inhibition is a target for cancer therapy .
Case Study: Antibacterial Properties
Research on related boronic acid derivatives indicates potential antibacterial activity, suggesting that modifications, such as those found in This compound, could yield compounds with significant antimicrobial properties.
Case Study: Protein Kinase Cθ Inhibitor
Mechanism of Action
The mechanism of action of N-Boc-4-Amino-2-bromopyridine involves its ability to undergo various chemical transformations, which allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Suzuki-Miyaura coupling, the compound participates in oxidative addition and transmetalation processes, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
4-Amino-2-bromopyridine (Unprotected)
- Molecular Formula : C₅H₅BrN₂ .
- Molecular Weight : 173.01 g/mol .
- Key Properties: The unprotected amino group allows direct participation in nucleophilic reactions, such as amidation or imine formation. Hydrogen bonding capability (via -NH₂) influences solubility in polar solvents and crystallization behavior.
- Applications : Used as a precursor in drug synthesis where free amine reactivity is required .
- Distinction from N-Boc variant : The absence of the Boc group simplifies synthesis steps but limits compatibility with acidic or reactive environments.
2-Amino-4-bromopyridine (Structural Isomer)
- Molecular Formula : C₅H₅BrN₂ .
- Molecular Weight : 173.01 g/mol .
- Key Properties: Positional isomerism alters electronic effects: The amino group at position 2 deactivates the pyridine ring differently compared to position 4, affecting electrophilic substitution patterns. Limited hydrogen-bonding network compared to 4-amino-2-bromopyridine due to altered substituent positions .
- Applications : Less commonly reported in pharmaceutical synthesis, but used in niche heterocyclic chemistry applications .
5-Bromo-2-chloropyrimidin-4-amine (Pyrimidine Analog)
- Molecular Formula : C₄H₃BrClN₃ .
- Molecular Weight : 208.45 g/mol.
- Key Properties: Pyrimidine core introduces two nitrogen atoms, enhancing ring electron deficiency and directing substitution to specific positions. Crystal structure analysis reveals planar geometry and intermolecular N–H···N hydrogen bonds, forming 2D networks . Synthesized via stannous chloride-mediated nitro group reduction .
- Applications : Used in materials science and as a precursor for antiviral or anticancer agents due to pyrimidine’s biological relevance .
2-Bromopyridine (Simpler Homolog)
- Molecular Formula : C₅H₄BrN .
- Molecular Weight : 158.00 g/mol .
- Key Properties: Lacks the amino group, reducing polarity and hydrogen-bonding capacity. Bromine at position 2 facilitates cross-coupling reactions but lacks the directing effects of an amino group.
- Applications : Common building block in agrochemicals and ligand synthesis .
4-(N-Boc-Amino)piperidine (Saturated Ring Analog)
- Molecular Formula : C₁₀H₂₀N₂O₂ .
- Molecular Weight : 200.28 g/mol .
- Key Properties :
- Piperidine ring saturation confers conformational flexibility and distinct reactivity (e.g., reduced aromaticity).
- Boc protection enables selective functionalization of the amine.
- Applications : Key intermediate in CCR5 antagonist and antimicrobial drug synthesis .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| N-Boc-4-Amino-2-bromopyridine | C₁₀H₁₃BrN₂O₂ | ~273.12 | Not Provided | Boc-protected amine, Br | Pharmaceutical intermediates |
| 4-Amino-2-bromopyridine | C₅H₅BrN₂ | 173.01 | 7598-35-8 | -NH₂, Br | Direct amine-reactive synthesis |
| 2-Amino-4-bromopyridine | C₅H₅BrN₂ | 173.01 | 39856-58-1 | -NH₂, Br | Niche heterocyclic chemistry |
| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | 208.45 | Not Provided | -NH₂, Br, Cl | Antiviral/materials science precursors |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 109-04-6 | Br | Agrochemicals, ligand synthesis |
| 4-(N-Boc-Amino)piperidine | C₁₀H₂₀N₂O₂ | 200.28 | 73874-95-0 | Boc-protected amine | CCR5 antagonists, antimicrobial agents |
Key Research Findings
- Reactivity Differences: The Boc group in this compound prevents unwanted side reactions but requires acidic deprotection (e.g., TFA) for downstream functionalization . In contrast, 4-amino-2-bromopyridine’s free amine enables immediate use in nucleophilic substitutions .
- Positional Isomer Effects: 2-Amino-4-bromopyridine exhibits lower hydrogen-bonding propensity than its 4-amino-2-bromo counterpart, impacting crystallization and solubility .
- Ring Structure Influence : Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) display distinct electronic properties due to dual nitrogen atoms, favoring electrophilic substitutions at specific positions .
Q & A
Q. What are the optimized synthetic routes for preparing N-Boc-4-Amino-2-bromopyridine, and what analytical methods validate its purity?
Answer: this compound is typically synthesized via sequential functionalization of 2-bromopyridine. A common approach involves:
Amination : Introducing the amino group at the 4-position using ammonia or a protected amine under palladium catalysis (e.g., Buchwald-Hartwig conditions) .
Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Q. Characterization Methods :
Q. How does the Boc protection group influence the stability and reactivity of this compound in cross-coupling reactions?
Answer: The Boc group enhances stability by preventing unwanted nucleophilic attacks at the amine during reactions. Key considerations:
- Stability : The Boc group is stable under basic/neutral conditions but cleaved under acidic (e.g., TFA) or thermal (>100°C) conditions .
- Reactivity : The bromine at the 2-position remains reactive in Suzuki-Miyaura or Ullmann couplings. For example, coupling with arylboronic acids proceeds efficiently with Pd(PPh)/KCO in THF at 80°C .
- Limitations : Boc deprotection may occur if harsh acidic conditions are used, requiring post-coupling protection strategies.
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, catalyst) impact the selectivity of this compound in palladium-catalyzed cross-coupling reactions?
Answer: Optimization is critical to avoid side reactions (e.g., debromination or Boc cleavage):
- Catalyst Selection : Pd(dppf)Cl improves selectivity for bromine retention over chlorine in mixed halide systems .
- Solvent Effects : Polar aprotic solvents (DMF, THF) favor coupling efficiency, while DMSO may accelerate Boc degradation.
- Temperature : Reactions at 60–80°C balance yield and selectivity. Higher temperatures (>100°C) risk Boc cleavage (Table 1) .
Q. Table 1: Reaction Optimization for Suzuki Coupling
| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd(PPh) | THF | 80 | 78 | 92 |
| Pd(dppf)Cl | DMF | 60 | 85 | 98 |
| Pd(OAc) | Toluene | 100 | 65 | 75 |
Q. What computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution:
- Electrophilic Attack : The amino group at 4-position directs electrophiles to the 3- or 5-position due to resonance effects.
- Bromine Influence : The electron-withdrawing bromine at 2-position reduces reactivity at adjacent positions, favoring substitution at the 5-position (Figure 1) .
- Validation : Experimental H NMR coupling constants and NOESY correlations align with computed transition states.
Q. How to resolve contradictions in reported reaction yields for Boc deprotection of this compound derivatives?
Answer: Discrepancies arise from varying acid strengths and reaction times:
- TFA Deprotection : 90% yield in dichloromethane (2h, RT) vs. 70% yield in methanol (due to slower kinetics) .
- Alternative Methods : HCl/dioxane (4M, 12h) provides quantitative deprotection but may protonate the pyridine ring, complicating downstream reactions.
- Mitigation : Monitor reaction progress via TLC (ninhydrin stain for free amines) and adjust acid strength based on substrate sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
